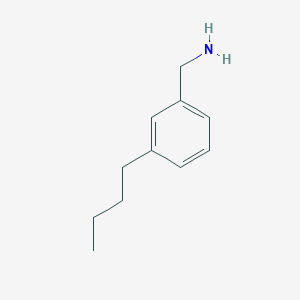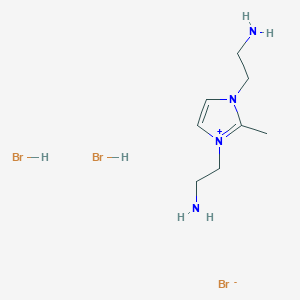
1-(6-Bromohexyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromohexyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromohexyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole ring and the bromohexyl group imparts unique chemical properties to the molecule, making it a versatile building block for further chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)-1,2,4-triazole can be synthesized through a multi-step process involving the following key steps:
Formation of 1,2,4-triazole: The triazole ring can be synthesized via the cyclization of appropriate precursors such as hydrazine and formamide under acidic conditions.
Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 1,2,4-triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromohexyl)-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like sodium azide or primary amines, with reactions carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azidohexyl triazoles or aminohexyl triazoles.
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromohexyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Bromohexyl)-1,2,4-triazole depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Protein-Ligand Interactions: The triazole ring can form hydrogen bonds or π-π interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chlorohexyl)-1,2,4-triazole: Similar structure but with a chloro group instead of a bromo group.
1-(6-Iodohexyl)-1,2,4-triazole: Similar structure but with an iodo group instead of a bromo group.
1-(6-Aminohexyl)-1,2,4-triazole: Similar structure but with an amino group instead of a bromo group.
Uniqueness: 1-(6-Bromohexyl)-1,2,4-triazole is unique due to the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound highly reactive and versatile for further chemical modifications.
Eigenschaften
Molekularformel |
C8H14BrN3 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
1-(6-bromohexyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-6-12-8-10-7-11-12/h7-8H,1-6H2 |
InChI-Schlüssel |
CEBTWXLTEBLRJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















